Cas no 16154-70-4 (Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate)

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a synthetic organic compound featuring both piperazine and phenylamine functional groups. Its structure combines a carboxylate ester moiety with an aromatic amine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity allows for further functionalization, particularly in the development of bioactive molecules such as receptor ligands or enzyme inhibitors. Its stability under standard conditions and well-defined chemical properties enhance its utility in research and industrial applications. The presence of the electron-rich aminophenyl group also facilitates participation in coupling reactions, broadening its synthetic applicability. This compound is typically handled under controlled conditions due to its amine functionality.
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate structure
16154-70-4 structure
Product Name:Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
CAS No:16154-70-4
MF:C13H19N3O2
MW:249.308862924576
CID:889419
PubChem ID:40147975
Update Time:2025-10-29

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
    • Ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
    • 4-(4-aminophenyl)-1-piperazinecarboxylic acid ethyl ester
    • 4-(4-aminophenyl)-piperazine-1-carboxylic acid ethyl ester
    • J-520926
    • MFCD11848963
    • DTXSID10653889
    • DA-33999
    • 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester
    • AKOS005069977
    • 1X-0601
    • 16154-70-4
    • YMOGSBUAJSYWPC-UHFFFAOYSA-N
    • CS-0361542
    • SCHEMBL2581059
    • MDL: MFCD11848963
    • Inchi: 1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
    • InChI Key: YMOGSBUAJSYWPC-UHFFFAOYSA-N
    • SMILES: O(CC)C(N1CCN(C2C=CC(=CC=2)N)CC1)=O

Computed Properties

  • Exact Mass: 249.14800
  • Monoisotopic Mass: 249.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 58.8Ų

Experimental Properties

  • PSA: 58.80000
  • LogP: 2.13140

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Security Information

  • HazardClass:IRRITANT

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Pricemore >>

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Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:16154-70-4)Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Order Number:A883093
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:08
Price ($):284.0
Email:sales@amadischem.com

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate Related Literature

Additional information on Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate: A Comprehensive Overview

Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate, also known by its CAS number 16154-70-4, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with an ethyl carboxylate group and a 4-amino phenyl substituent. The molecule's structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The synthesis of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate typically involves multi-step reactions, often starting from piperazine derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective pathways for its production. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, significantly reducing reaction times while maintaining high yields. These developments underscore the compound's importance as a building block in organic synthesis.

One of the most notable applications of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate is in the development of bioactive molecules. Its structure allows for easy functionalization, making it an ideal candidate for drug design. For example, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties. A recent study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing novel anti-cancer agents.

In addition to its role in drug discovery, Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate has found applications in materials science. Its ability to form coordination complexes with metal ions has led to its use in designing advanced materials for catalysis and sensing applications. For instance, researchers have utilized this compound to create highly sensitive sensors for detecting heavy metal ions in aqueous environments.

Recent research has also focused on understanding the biodegradation and environmental impact of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate. Studies conducted under simulated environmental conditions reveal that the compound undergoes rapid microbial degradation, minimizing its ecological footprint. This finding is particularly relevant for industries involved in large-scale production and application of this compound.

The versatility of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate extends to its use as a chiral auxiliary in asymmetric synthesis. Its chiral derivatives have been employed to synthesize enantiomerically enriched compounds, which are critical for developing enantioselective drugs. This application highlights the compound's role as a key intermediate in modern organic synthesis.

Moreover, advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxylate. Quantum mechanical calculations have revealed that the compound exhibits unique electronic properties, making it suitable for applications in organic electronics and optoelectronics.

In conclusion, Ethyl 4-(4-Aminophenyl)Piperazine-1-Carboxy late (CAS No: 16154-70-4) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its structural versatility, coupled with recent advancements in synthetic methodologies and application development, positions it as an essential tool in modern chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16154-70-4)Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
A883093
Purity:99%
Quantity:1g
Price ($):284.0
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